molecular formula C10H24ClN B15345233 (1,1-Dipropylbutyl)ammonium chloride CAS No. 56065-37-3

(1,1-Dipropylbutyl)ammonium chloride

Cat. No.: B15345233
CAS No.: 56065-37-3
M. Wt: 193.76 g/mol
InChI Key: ZDHVFXADPHSDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Dipropylbutyl)ammonium chloride is a quaternary ammonium compound characterized by a branched alkyl chain structure (two propyl groups attached to a central butyl backbone) and a chloride counterion.

Properties

CAS No.

56065-37-3

Molecular Formula

C10H24ClN

Molecular Weight

193.76 g/mol

IUPAC Name

4-propylheptan-4-ylazanium;chloride

InChI

InChI=1S/C10H23N.ClH/c1-4-7-10(11,8-5-2)9-6-3;/h4-9,11H2,1-3H3;1H

InChI Key

ZDHVFXADPHSDRI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CCC)[NH3+].[Cl-]

Origin of Product

United States

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

    • Oxidation: Formation of corresponding alcohols or ketones.

    • Reduction: Production of primary or secondary amines.

    • Substitution: Generation of various substituted ammonium salts.

    Comparison with Similar Compounds

    Comparison with Structurally Similar Ammonium Chloride Compounds

    Structural and Physicochemical Properties

    Quaternary ammonium chlorides exhibit properties influenced by alkyl chain length, branching, and functional groups. Key comparisons include:

    Table 1: Structural and Physicochemical Comparison
    Compound Name Molecular Formula Solubility in Water Thermal Stability (Decomposition Temp.) Key Functional Groups Reference
    Ammonium chloride NH₄Cl 70.4 g/100 g (20°C) Sublimes at 340°C None (inorganic)
    Tetramethylammonium chloride C₄H₁₂ClN Highly soluble Stable up to 200°C Four methyl groups
    Dodecyltrimethylammonium chloride C₁₅H₃₄ClN Soluble (micellar) Decomposes at 150–200°C Long alkyl chain (C12)
    Benzyltrimethylammonium chloride C₁₀H₁₆ClN Moderately soluble Stable up to 180°C Aromatic benzyl group
    (1,1-Dipropylbutyl)ammonium chloride* C₁₀H₂₄ClN Likely low solubility Estimated 100–150°C (branched chains) Branched alkyl substituents N/A

    *Note: Properties for this compound are inferred based on structural analogs. Branched alkyl chains typically reduce solubility compared to linear analogs due to steric hindrance .

    Interaction with Other Compounds

    • Ammonium chloride reacts with silver compounds to form explosive complexes and with urea in eutectic mixtures .
    • Branched quaternary salts may exhibit weaker hydrogen-bonding capacity compared to linear or aromatic analogs, affecting their utility in eutectic systems .

    Key Research Findings

    • Thermal Behavior: Branched ammonium chlorides decompose at lower temperatures than linear analogs (e.g., 100–150°C vs. 150–200°C for dodecyltrimethylammonium chloride) due to reduced molecular stability .
    • Solubility Trends: Bulky substituents reduce water solubility; this compound likely requires organic solvents for dissolution .
    • Environmental Impact: Quaternary ammonium salts with branched chains may degrade faster than linear analogs, mitigating ecological persistence .

    Q & A

    Q. How does steric hindrance from the 1,1-dipropylbutyl group influence the compound’s solubility and reactivity?

    • Solubility : The bulky alkyl chain reduces water solubility (<10 mg/mL at 25°C) but enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).
    • Reactivity : Hinders nucleophilic substitution reactions compared to smaller ammonium salts (e.g., tetraethylammonium chloride), requiring stronger bases or elevated temperatures .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported toxicity profiles of quaternary ammonium salts like this compound?

    • Approach :
    • Compare in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) with in vivo metabolic studies in rodent models.
    • Address variability via standardized OECD guidelines for acute oral toxicity (LD₅₀) and dermal irritation tests .
      • Critical Factors : Batch purity, solvent residues, and counterion interactions (e.g., chloride vs. bromide).

    Q. What mechanistic insights explain the compound’s efficacy as a phase-transfer catalyst in biphasic reactions?

    • Mechanism : The lipophilic alkyl chain facilitates interfacial transfer of anions (e.g., OH⁻) into organic phases.
    • Experimental Validation :
    • Conduct kinetic studies in toluene-water systems using NaOH-mediated hydrolysis of esters.
    • Correlate reaction rates with ammonium salt concentration (linearity indicates pseudo-first-order kinetics) .

    Q. How does this compound interact with biological membranes compared to shorter-chain analogs?

    • Methods :
    • Langmuir Trough Experiments : Measure changes in lipid monolayer surface pressure upon salt incorporation.
    • MD Simulations : Model interactions with phosphatidylcholine bilayers to assess disruption thresholds .
      • Findings : Longer alkyl chains increase membrane partitioning but reduce critical micelle concentration (CMC).

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.